![molecular formula C20H23BrN4 B12561735 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide CAS No. 192704-06-6](/img/structure/B12561735.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a naphthalene ring and a pyridinium moiety, making it a heterocyclic azo dye. Azo dyes have a wide range of applications, including use in textiles, printing, and as biological stains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminonaphthalene. This involves treating 4-aminonaphthalene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-pentylpyridine to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Quaternization: The resulting azo compound is then quaternized with bromine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Products can include naphthoquinones or other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in dye chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for ink formulations.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo dye with two phenyl groups.
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is unique due to its combination of a naphthalene ring and a pyridinium moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
192704-06-6 |
|---|---|
Molecular Formula |
C20H23BrN4 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-[(1-pentylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide |
InChI |
InChI=1S/C20H22N4.BrH/c1-2-3-6-13-24-14-11-16(12-15-24)22-23-20-10-9-19(21)17-7-4-5-8-18(17)20;/h4-5,7-12,14-15,21H,2-3,6,13H2,1H3;1H |
InChI Key |
SQHJOFMWXLXLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
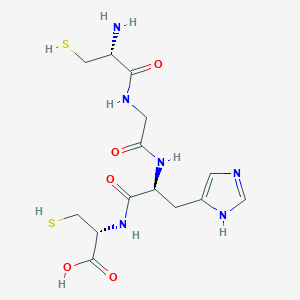
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
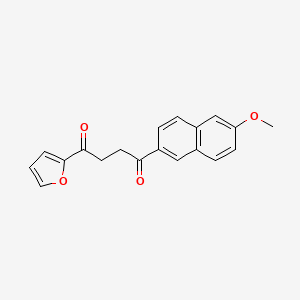
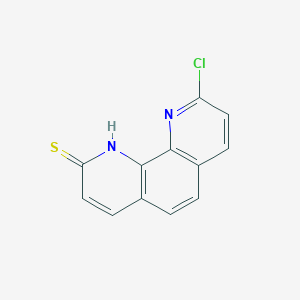
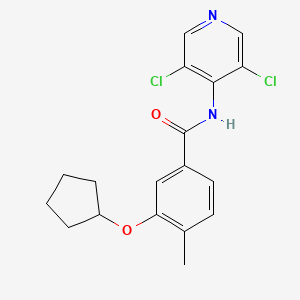
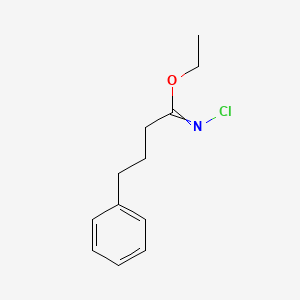
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
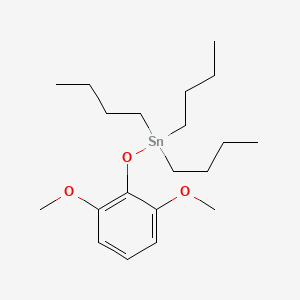
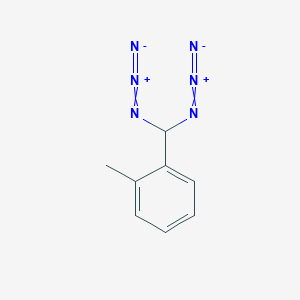
![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)
